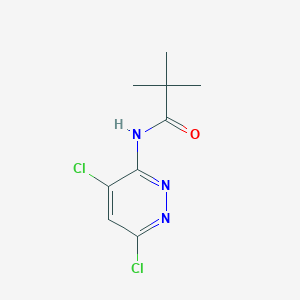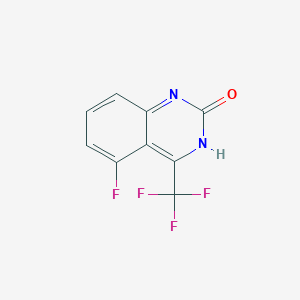
(9H-Fluoren-9-yl)methyl (3-(hydroxymethyl)phenyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(9H-Fluoren-9-yl)methyl (3-(hydroxymethyl)phenyl)carbamate is a chemical compound with the molecular formula C22H19NO3 and a molecular weight of 345.39 g/mol . This compound is often used in research and industrial applications due to its unique chemical properties and potential for various reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (9H-Fluoren-9-yl)methyl (3-(hydroxymethyl)phenyl)carbamate typically involves the reaction of 9H-fluorene with 3-(hydroxymethyl)phenyl isocyanate under controlled conditions. The reaction is usually carried out in an organic solvent such as tetrahydrofuran (THF) at elevated temperatures to ensure complete reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include steps such as purification through recrystallization or chromatography to achieve the desired purity levels. The reaction conditions are optimized to maximize yield and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
(9H-Fluoren-9-yl)methyl (3-(hydroxymethyl)phenyl)carbamate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding fluorenone derivatives.
Reduction: Reduction reactions can convert it into different hydrocarbon derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the hydroxymethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields fluorenone derivatives, while reduction can produce various hydrocarbon derivatives .
Scientific Research Applications
(9H-Fluoren-9-yl)methyl (3-(hydroxymethyl)phenyl)carbamate has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the study of enzyme interactions and as a probe in biochemical assays.
Medicine: Investigated for potential therapeutic applications due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (9H-Fluoren-9-yl)methyl (3-(hydroxymethyl)phenyl)carbamate involves its interaction with specific molecular targets. It can act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
(9H-Fluoren-9-yl)methyl (4-aminophenyl)carbamate: Similar in structure but with an amino group instead of a hydroxymethyl group.
(9H-Fluoren-9-yl)methyl (3-methoxyphenyl)carbamate: Contains a methoxy group instead of a hydroxymethyl group.
Uniqueness
(9H-Fluoren-9-yl)methyl (3-(hydroxymethyl)phenyl)carbamate is unique due to its specific functional groups, which allow it to participate in a wide range of chemical reactions. Its hydroxymethyl group provides additional reactivity compared to similar compounds .
Properties
CAS No. |
206537-33-9 |
|---|---|
Molecular Formula |
C22H19NO3 |
Molecular Weight |
345.4 g/mol |
IUPAC Name |
9H-fluoren-9-ylmethyl N-[3-(hydroxymethyl)phenyl]carbamate |
InChI |
InChI=1S/C22H19NO3/c24-13-15-6-5-7-16(12-15)23-22(25)26-14-21-19-10-3-1-8-17(19)18-9-2-4-11-20(18)21/h1-12,21,24H,13-14H2,(H,23,25) |
InChI Key |
OPZBGQHNOLPTMF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC4=CC=CC(=C4)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![7-Bromo-2-(methylthio)thiazolo[4,5-c]pyridine](/img/structure/B13132100.png)








